molecular formula C13H9ClFN3O2 B3038459 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-Fluorobenzonitrile CAS No. 865759-24-6

2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-Fluorobenzonitrile

Cat. No.: B3038459
CAS No.: 865759-24-6
M. Wt: 293.68 g/mol
InChI Key: DNCGCZRILRRTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile is a dihydropyrimidine derivative with a fluorinated benzonitrile moiety. Structurally, it features a 6-chloro-3-methyluracil core linked via a methylene bridge to a 4-fluorobenzonitrile group. This compound serves as a key intermediate in synthesizing trelagliptin (SYR-472), a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor approved for type 2 diabetes mellitus (T2DM) treatment . Its synthesis involves bromination of 4-fluoro-2-methylbenzonitrile, followed by coupling with 6-chloro-3-methyluracil in the presence of catalysts like diethyl phosphite, achieving high yields (≥98%) under industrially feasible conditions .

Biological Activity

The compound 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (CAS No. 865759-24-6) has garnered attention for its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, including its mechanisms, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₉ClFN₃O₂
  • Molecular Weight : 293.68 g/mol
  • Purity : ≥95% (LC-MS)

This compound features a pyrimidine ring substituted with a chloro and a methyl group, alongside a fluorobenzonitrile moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and pathways involved in cellular processes. The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds with dioxo-pyrimidine structures have been shown to inhibit enzymes such as BCAT (branched-chain amino acid transaminase), which is crucial in amino acid metabolism .
  • Antitumor Effects : Preliminary studies suggest potential antitumor activity, possibly through the modulation of signaling pathways involved in cell proliferation and survival .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

  • Cell Viability Assays : Studies on various cancer cell lines showed that the compound can reduce cell viability in a dose-dependent manner. For instance, IC₅₀ values were observed at concentrations similar to other known inhibitors in the class .

In Vivo Studies

Preliminary animal studies indicate:

  • Antitumor Efficacy : In mouse models, treatment with the compound resulted in reduced tumor growth compared to control groups. This suggests that it may be effective in targeting specific types of cancer cells .

Case Studies

  • Case Study on Anticancer Activity :
    • A study involving malignant pleural mesothelioma cells demonstrated that the combination of this compound with other agents led to enhanced anticancer effects by downregulating key survival pathways .
  • Comparative Study with Other Pyrimidine Derivatives :
    • Comparative analysis showed that derivatives of pyrimidinediones exhibited varying degrees of potency against BCAT enzymes, highlighting the significance of structural modifications in enhancing biological activity .

Data Tables

Compound NameCAS NumberActivity TypeIC₅₀ Value (µM)Reference
2-(6-Chloro-3-methyl-2,4-dioxo...)865759-24-6Antitumor15
Similar Pyrimidine Derivative865758-96-9Enzyme Inhibition11
Control CompoundN/ABaselineN/AN/A

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The compound is structurally analogous to several DPP-4 inhibitors, differing primarily in substituents on the benzonitrile and pyrimidine-dione moieties:

Compound Name Substituents (Benzonitrile Position) Pyrimidine Core Modification Molecular Weight Key Indication
Target Compound 4-Fluoro 6-Chloro, 3-methyl 275.69 (intermediate) Trelagliptin intermediate
Alogliptin None (plain benzonitrile) 6-(3-Aminopiperidin-1-yl), 3-methyl 339.43 Daily T2DM therapy
Trelagliptin 4-Fluoro 6-(3R-Aminopiperidin-1-yl), 3-methyl 357.38 Weekly T2DM therapy
5-Fluoro Analog (CAS 865759-24-6) 5-Fluoro 6-Chloro, 3-methyl 275.69 Research intermediate

Key Observations :

  • 4-Fluoro vs. Plain Benzonitrile : The 4-fluoro substitution in the target compound and trelagliptin enhances metabolic stability and DPP-4 binding affinity compared to alogliptin, enabling prolonged pharmacological activity (weekly dosing for trelagliptin vs. daily for alogliptin) .
  • Positional Fluorination : The 5-fluoro analog (CAS 865759-24-6) exhibits reduced DPP-4 inhibition compared to the 4-fluoro derivative, highlighting the critical role of substituent positioning .

Key Observations :

  • The target compound’s synthesis avoids nucleophilic substitution, favoring milder conditions and higher yields than traditional methods .
  • Trelagliptin’s production requires chiral induction, adding complexity compared to non-fluorinated analogs like alogliptin .

Pharmacological and Physicochemical Properties

Property Target Compound Alogliptin Trelagliptin
Solubility Limited data DMSO-soluble DMSO-soluble
Storage Conditions 2–8°C (sealed) Room temperature -20°C
DPP-4 Inhibition Intermediate (precursor) IC₅₀ = 1.6 nM IC₅₀ = 0.9 nM
Dosing Frequency N/A (intermediate) Once daily Once weekly

Key Observations :

  • The 4-fluoro group in trelagliptin contributes to superior enzymatic inhibition (IC₅₀ = 0.9 nM) compared to alogliptin (IC₅₀ = 1.6 nM), likely due to enhanced electronic effects and steric fit within the DPP-4 active site .
  • Stability differences (e.g., trelagliptin’s -20°C storage requirement) reflect fluorine-induced sensitivity to degradation, necessitating specialized formulation .

Industrial and Commercial Profiles

Compound Purity (%) Price (per kg) Primary Use
Target Compound ≥98 ~$1,025 (100 g) Trelagliptin synthesis
Alogliptin Intermediate 95+ ~$231 (100 g) Alogliptin synthesis
Trelagliptin 99.5 ~$50,000 (API) Commercial API

Key Observations :

  • The target compound’s cost-effectiveness (~$1,025/100 g) supports large-scale trelagliptin production, whereas alogliptin intermediates are cheaper due to simpler synthesis .
  • Trelagliptin’s high API cost reflects its advanced pharmacokinetic profile and weekly dosing advantage .

Properties

IUPAC Name

2-[(6-chloro-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3O2/c1-17-12(19)5-11(14)18(13(17)20)7-9-4-10(15)3-2-8(9)6-16/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCGCZRILRRTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of crude 3-methyl-6-chlorouracil (5) (0.6 g, 3.8 mmol), 2-Bromomethyl-4-fluorobenzonitrile (0.86 g, 4 mmol) and K2CO3 (0.5 g, 4 mmol) in DMSO (10 mL) was stirred at 60° C. for 2 hours. The reaction was diluted with water and extracted with EtOAc. The organics were dried over MgSO4 and the solvent removed. The residue was purified by column chromatography. 0.66 g of the product was obtained (yield: 60%). 1H-NMR (400 MHz, CDCl3): δ 7.73 (dd, J=7.2, 8.4 Hz, 1H), 7.26 (d, J=4.0 Hz, 1H), 7.11-7.17 (m, 1H), 6.94 (dd, J=2.0, 9.0 Hz, 1H), 6.034 (s, 2H), 3.39 (s, 3H). MS (ES) [m+H] calc'd for C13H9ClFN3O2, 293.68; found 293.68.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

Alternatively, 33 was made as follows. To a solution of 6-chloro-3-methyluracil (750 g) and N,N-diisopropylethylamine (998 mL) in NMP (3 L) was added (at <30° C. over 25 min) a solution of 32 (2963 g crude material containing 1300 g of 32 in 3 L of toluene). The mixture was then heated at 60° C. for 2 hours or until completion (as determined, for example, by HPLC). Heating was then stopped and the mixture was allowed to cool overnight. Purified water (3.8 L) was added, and the resultant slurry was stirred at ambient temperature for 1 hour and at <5° C. for one hour. The mixture was then filtered under vacuum and the wet cake was washed with IPA (2×2.25 L). The material was then dried in a vacuum oven at 40±5° C. for 16 or more hours to afford 33 as a tan solid (>85% yield; purity was >99% (AUC)).
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
998 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
3.8 L
Type
reactant
Reaction Step Two
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-Fluorobenzonitrile
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-Fluorobenzonitrile
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-Fluorobenzonitrile
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-Fluorobenzonitrile
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-Fluorobenzonitrile
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-Fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.